2-Methylglycidyl acrylate
CAS No.: 19900-46-0
Cat. No.: VC18725560
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19900-46-0 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | (2-methyloxiran-2-yl)methyl prop-2-enoate |
| Standard InChI | InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3 |
| Standard InChI Key | ARYIITVULFDIQB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CO1)COC(=O)C=C |
Introduction
Structural and Chemical Identity of 2-Methylglycidyl Acrylate
Molecular Architecture
2-Methylglycidyl acrylate (C₇H₁₀O₃) is an acrylate ester derivative featuring a methyl-substituted epoxide (glycidyl) group. Its IUPAC name, (2-methyloxiran-2-yl)methyl prop-2-enoate, reflects the integration of a methacrylic acid backbone with a 2-methyloxirane moiety . The molecule’s bifunctionality arises from two reactive sites:
-
Acrylate group: A vinyl (-CH₂-CH₂-) bond adjacent to a carbonyl (-C=O), enabling free-radical polymerization.
-
Epoxide group: A strained three-membered cyclic ether (oxirane) capable of ring-opening reactions with nucleophiles like amines, acids, or alcohols.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 19900-46-0 | |
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | |
| SMILES Notation | CC1(CO1)COC(=O)C=C | |
| InChI Key | ARYIITVULFDIQB-UHFFFAOYSA-N |
Physicochemical Properties
Data gaps persist in publicly available records, but inferences from analogous glycidyl acrylates suggest:
-
Solubility: Likely miscible with polar aprotic solvents (e.g., acetone, ethyl acetate) due to the epoxy group’s polarity, but limited water solubility (<1 g/100 mL at 20°C).
-
Reactivity: The epoxide ring’s strain (~114 kJ/mol) predisposes it to nucleophilic attack, while the acrylate’s vinyl group participates in chain-growth polymerization.
Synthesis and Industrial Production
Manufacturing Pathways
No industrial-scale synthesis protocols are publicly documented, but laboratory methods typically involve:
-
Epoxidation of Allyl Acrylates: Reaction of 2-methylallyl acrylate with peracetic acid to form the epoxide ring.
-
Transesterification: Glycidol derivatives react with acryloyl chloride in the presence of base catalysts (e.g., triethylamine).
Key Challenges:
-
Purity Control: Epoxide groups are prone to premature ring-opening during synthesis, necessitating inert atmospheres and low temperatures.
-
Stabilization: Commercial batches may contain inhibitors (e.g., hydroquinone monomethyl ether) to prevent spontaneous polymerization.
Applications in Advanced Material Science
Crosslinking Agent for Specialty Polymers
2-Methylglycidyl acrylate’s dual functionality makes it invaluable in synthesizing:
-
Thermoset Resins: Epoxy-acrylate hybrids cured with diamines exhibit enhanced glass transition temperatures (T₉) and tensile strength.
-
Pressure-Sensitive Adhesives: Copolymerization with butyl acrylate introduces crosslinks that improve shear resistance without compromising tack.
Surface Coatings and Modifications
Grafting 2-methylglycidyl acrylate onto polyolefins (e.g., polyethylene) via electron-beam irradiation introduces polar epoxy sites, enhancing paint adhesion and printability.
Table 2: Representative Copolymer Formulations
| Base Monomer | Function of 2-Methylglycidyl Acrylate | Outcome |
|---|---|---|
| Methyl Methacrylate | Crosslinker (5–10 wt%) | Increased hardness, reduced UV degradation |
| Styrene-Butadiene | Reactive diluent (15–20 wt%) | Lower viscosity, improved flow |
| Exposure Route | Mitigation Measure |
|---|---|
| Inhalation | Local exhaust ventilation, respirators (FFP3) |
| Skin Contact | Nitrile gloves, impermeable lab coats |
| Storage | Refrigeration (2–8°C), inert gas blanket |
Research Gaps and Future Directions
Unresolved Technical Challenges
-
Kinetic Studies: Reactivity ratios (r₁, r₂) for copolymer systems remain unquantified, hindering predictive modeling .
-
Ecotoxicology: No data exists on aquatic toxicity or biodegradability, complicating environmental risk assessments .
Emerging Opportunities
-
3D Printing Resins: Photoinitiated curing of epoxy-acrylate blends could enable high-resolution additive manufacturing.
-
Drug Delivery Systems: Functionalized nanoparticles using 2-methylglycidyl acrylate may allow pH-responsive drug release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume